Laminarihexaose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

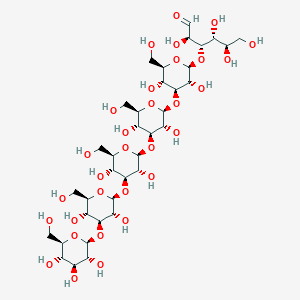

Laminarihexaose is a β-D-glucan oligosaccharide composed of six D-glucose units linked by β(1→3) glycosidic bonds . It is derived from laminarin, a polysaccharide found in the cell walls of brown algae.

准备方法

Synthetic Routes and Reaction Conditions

Laminarihexaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve the use of dilute acids at controlled temperatures to achieve the desired degree of polymerization .

Industrial Production Methods

Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to produce the desired oligosaccharides. The process includes steps such as extraction, purification, and hydrolysis, followed by separation and purification of this compound using techniques like high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using β-glucanases to break down this compound into smaller glucose units.

Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the glucose units.

Glycosylation: Glycosylation reactions can be performed using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products Formed

科学研究应用

Introduction to Laminarihexaose

This compound is a bioactive oligosaccharide derived from the hydrolysis of laminarin, a polysaccharide predominantly found in brown algae. Its structure consists of six glucose units linked by β-(1,3) and β-(1,6) glycosidic bonds, which contributes to its diverse applications in various scientific fields, including biochemistry, pharmaceuticals, and food technology. This article explores the applications of this compound through detailed research findings and case studies.

Biomedical Applications

Antitumor and Immunomodulatory Effects

this compound exhibits significant antitumor properties and immunomodulatory effects. Research has shown that it can enhance cell-mediated immune responses, making it a potential candidate for cancer therapy. A study indicated that the interaction between this compound and specific antibodies can be utilized for quantitative trace analysis in immunological studies .

Enzyme Substrate for Glycosylation Reactions

this compound serves as an effective substrate for various glycosylation reactions facilitated by enzymes such as endo-β-1,3-glucanases. These enzymes can selectively hydrolyze this compound to produce valuable glycosides, which are important in drug development and synthesis of bioactive compounds .

Food Industry Applications

Prebiotic Properties

this compound is recognized for its prebiotic effects, promoting beneficial gut bacteria. Its ability to enhance gut health makes it a valuable ingredient in functional foods and dietary supplements aimed at improving digestive health .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can be leveraged in food preservation and enhancing the nutritional profile of food products. For instance, transglycosylation reactions involving this compound have shown increased antioxidant activity compared to untreated substrates .

Agricultural Applications

Biostimulant in Plant Growth

this compound has been investigated as a biostimulant in agriculture. Its application can enhance plant growth and resilience against environmental stressors due to its role in modulating plant hormone levels and stimulating beneficial microbial activity in the soil .

Industrial Applications

Enhanced Oil Recovery

Due to its stable viscosity under high temperatures and salt concentrations, this compound has potential applications in enhanced oil recovery processes. It can function as a polymer flooding agent, improving oil extraction efficiency .

Comparative Analysis of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Antitumor therapy | Enhances immune response |

| Glycosylation reactions | Produces bioactive glycosides | |

| Food Industry | Prebiotic ingredient | Promotes gut health |

| Antioxidant activity | Improves food preservation | |

| Agricultural | Biostimulant | Enhances plant growth |

| Industrial | Enhanced oil recovery | Improves extraction efficiency |

Case Study 1: Antitumor Activity

A study published in Nature explored the interaction between this compound and specific antibodies, revealing its potential in cancer immunotherapy by enhancing the immune system's ability to target tumor cells .

Case Study 2: Glycosylation Reactions

Research on marine mollusk endo-β-1,3-glucanases highlighted their preference for this compound over other substrates, showcasing its utility in synthesizing novel glycosides with diverse applications in pharmaceuticals .

Case Study 3: Prebiotic Effects

A clinical trial investigated the prebiotic effects of this compound on gut microbiota composition, demonstrating significant improvements in beneficial bacterial populations among participants consuming products enriched with this oligosaccharide .

作用机制

Laminarihexaose exerts its effects through interactions with specific receptors and enzymes. It is recognized by receptors such as Dectin-1 and complement receptor 3 (CR3), which are involved in immune responses . The binding of this compound to these receptors triggers signaling pathways that lead to immune activation and modulation . Additionally, this compound can be hydrolyzed by β-glucanases, releasing glucose units that can be utilized by cells .

相似化合物的比较

Laminarihexaose is similar to other β-glucan oligosaccharides, such as laminaripentaose and laminaritetraose, which also consist of β(1→3)-linked glucose units . this compound is unique due to its specific degree of polymerization and its distinct biological activities . Other similar compounds include curdlan and schizophyllan, which are β-glucans with different branching patterns and molecular weights .

生物活性

Laminarihexaose, a β-(1,3)-linked glucose hexamer derived from the hydrolysis of laminarin, has garnered attention in recent research for its diverse biological activities. This article explores its biochemical properties, enzymatic interactions, immune responses, and potential applications in health and medicine.

Chemical Structure and Properties

This compound (Lam-Glc6) is characterized by its linear structure composed of six glucose units linked by β-(1,3) glycosidic bonds. Its unique conformation allows it to interact with various biological systems effectively. NMR and X-ray studies have revealed that some glucopyranose rings in this compound adopt a twist-boat conformation, which influences its biological activity and interactions with proteins .

Hydrolysis and Transglycosylation

This compound is a substrate for various glycoside hydrolases, particularly endo-β-1,3-glucanases. These enzymes exhibit different specificities when interacting with this compound compared to other oligosaccharides:

- Endo-β-1,3-glucanases : These enzymes preferentially cleave the non-reducing terminal β1-3 linkages of this compound, producing smaller oligosaccharides and glucose . For instance, the enzyme MnLam55A from Microdochium nivale demonstrated significant hydrolytic activity on this compound, generating d-glucose and oligosaccharides with degrees of polymerization (DPs) of 2 to 4 .

- Transglycosylation : The Glt20 enzyme can transfer glucose moieties from this compound to other acceptor substrates, facilitating the synthesis of larger oligosaccharides . This enzymatic versatility highlights the potential for using this compound in biotechnological applications.

Immunological Activity

Research has indicated that this compound can elicit immune responses in plants. In Arabidopsis thaliana, this compound induces immune responses dependent on the receptor CERK1, suggesting its role as a pathogen-associated molecular pattern (PAMP) . This property underscores the compound's potential in enhancing plant immunity against pathogens.

Antidiabetic Activity

Studies have shown that glucooligosaccharides derived from the hydrolysis of laminarin exhibit antidiabetic properties. These compounds can modulate glucose metabolism and improve insulin sensitivity, making them potential candidates for functional food development aimed at managing diabetes .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Certain studies suggest that it may inhibit the growth of specific pathogens by interfering with their cell wall synthesis or metabolic pathways. This property makes it a candidate for developing natural preservatives or therapeutic agents against infections .

Summary of Research Findings

属性

CAS 编号 |

29842-30-6 |

|---|---|

分子式 |

C₃₆H₆₂O₃₁ |

分子量 |

990.9 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |

InChI 键 |

XQLVBYSZGVKHIZ-GDDRYJORSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Key on ui other cas no. |

29842-30-6 |

同义词 |

Laminarihexaose; Laminarahexaose; O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |

产品来源 |

United States |

A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, this compound binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of this compound can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].

A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of this compound.

A: While specific studies on the material compatibility of this compound are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates this compound forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].

A: Computational methods like molecular dynamics simulations are employed to predict interactions between this compound and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.

A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like this compound and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in this compound could impact its recognition and downstream effects.

A: Essential tools for studying this compound include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting this compound's interactions with target proteins [].

A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on this compound and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.

A: The study of this compound recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of this compound recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。